molecular formula C9H5BrFN3 B8407699 2-(5-Bromo-2-fluoropyridin-3-yl)pyrimidine

2-(5-Bromo-2-fluoropyridin-3-yl)pyrimidine

Cat. No.: B8407699
M. Wt: 254.06 g/mol
InChI Key: ICTMMTPUDANYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluoropyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H5BrFN3 and its molecular weight is 254.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5BrFN3

Molecular Weight

254.06 g/mol

IUPAC Name

2-(5-bromo-2-fluoropyridin-3-yl)pyrimidine

InChI

InChI=1S/C9H5BrFN3/c10-6-4-7(8(11)14-5-6)9-12-2-1-3-13-9/h1-5H

InChI Key

ICTMMTPUDANYPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(N=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromopyrimidine (5.42 g, 34.1 mmol), sodium carbonate (22.75 mL, 45.5 mmol), 5-bromo-2-fluoropyridine-3-boronic acid (5 g, 22.75 mmol, commercially available from Frontier Scientific, Inc., Logan Utah), and dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II) (1.858 g, 2.275 mmol, commercially available from Sigma-Aldrich, Milwaukee, Wis.) were combined in dioxane (32.5 mL) and stirred at 100° C. overnight. LC-MS indicated good conversion to desired product. The material thus obtained was absorbed onto a plug of silica gel and purified by chromatography through a Redi-Sep pre-packed silica gel column (12 g), eluting with a gradient of 0% to 10% MeOH in DCM, to provide 2-(5-bromo-2-fluoropyridin-3-yl)pyrimidine (4.37 g, 17.20 mmol, 76% yield) as yellow solid. m/z (ESI) 253.8.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
22.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32.5 mL
Type
solvent
Reaction Step Five

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